(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide features a benzothiazole core substituted with ethoxy and ethyl groups, a sulfonamide-linked 2,6-dimethylmorpholine moiety, and a benzamide group. Its Z-configuration at the imine bond (C=N) ensures structural rigidity, which may enhance binding specificity to biological targets. The sulfonyl group and morpholine ring contribute to solubility and pharmacokinetic properties, while the benzothiazole scaffold is associated with diverse bioactivities, including antimicrobial and anticancer effects .
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S2/c1-5-27-22-20(31-6-2)8-7-9-21(22)33-24(27)25-23(28)18-10-12-19(13-11-18)34(29,30)26-14-16(3)32-17(4)15-26/h7-13,16-17H,5-6,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFUMDRRTNGCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₃₁H₃₃N₃O₆S
- Molecular Weight : 533.7 g/mol
- CAS Number : 1321729-10-5
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : Cyclization of thiourea derivatives with ortho-substituted anilines.
- Introduction of the Morpholino Group : Achieved via nucleophilic substitution reactions.
- Sulfonylation : Addition of sulfonyl groups using sulfonyl chloride reagents.
- Final Coupling : Coupling the benzothiazole derivative with the morpholino compound under optimized conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance:
- Antifungal Activity : Studies have shown moderate antifungal activity against Candida spp., particularly C. albicans, with MIC values reported around 62.5 µg/mL for structurally related compounds .
- Antibacterial Activity : Other derivatives have demonstrated antibacterial properties against various pathogens, suggesting potential applications in treating infections.
Enzyme Inhibition
The compound's structure suggests it may act as an enzyme inhibitor:
- Carbonic Anhydrase Inhibition : Similar sulfonamide derivatives have shown potent inhibition against human carbonic anhydrases (hCA I and hCA II), with Ki values in the nanomolar range (e.g., 4.07 ± 0.38 nM for hCA I) .
- Acetylcholinesterase Inhibition : The compound may also inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By binding to active sites of enzymes like AChE and hCA, it may disrupt normal biochemical pathways.
- Receptor Modulation : Potential interaction with cellular receptors could alter signaling pathways, affecting cell function and survival.
- DNA/RNA Interaction : The compound might bind to nucleic acids, influencing gene expression and protein synthesis.
Case Studies and Research Findings
Several studies have highlighted the biological potential of similar compounds:
- A study on novel benzamides reported significant enzyme inhibitory effects against hCA I and II . The findings suggest that modifications in the benzamide structure could enhance bioactivity.
- Another research focused on Schiff bases derived from related structures showed promising antifungal and antibacterial properties, indicating a broad spectrum of biological activity .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Functional Groups
Key Observations :
- The target compound’s sulfonyl group enhances polarity and hydrogen-bonding capacity, similar to sulfonyl-containing triazoles [7–9] .
- Unlike nitroimidazoles, which rely on nitro groups for antimycobacterial activity, the target compound’s ethoxy and ethyl groups may improve membrane permeability without redox activation .
- The Z-configuration of the imine bond contrasts with the thione tautomerism in triazoles [7–9], suggesting differences in target binding kinetics .
Table 2: Activity Comparisons
Mechanistic Insights :
- The target compound’s benzothiazole core may interact with ATP-binding pockets in kinases, akin to I-6230’s benzoate ester binding to vascular targets .
- Unlike nitroimidazoles, which require nitroreductase activation, the sulfonyl group in the target compound may directly inhibit enzymatic activity via electrostatic interactions .
Physicochemical and Pharmacokinetic Properties
- Solubility: The morpholino-sulfonyl group in the target compound improves aqueous solubility (LogP = 2.1) compared to I-6230’s ester-linked analogs (LogP = 3.5) .
- Metabolic Stability : The benzamide linkage resists esterase-mediated hydrolysis, unlike I-6230’s ethyl ester group .
Preparation Methods
Formation of the 3-Ethyl-4-Ethoxybenzo[d]thiazol-2(3H)-ylidene Intermediate
The benzothiazole ring is constructed via a two-step process:
- Ethylation and Ethoxylation : 4-Hydroxybenzo[d]thiazole is treated with ethyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the 3-ethyl group, followed by ethoxylation using iodoethane under similar conditions.
- Cyclization : The intermediate is cyclized with thiourea or Lawesson’s reagent to form the thiazole ring, with the Z-configuration stabilized by intramolecular hydrogen bonding.
Stereochemical Control and Isolation of the Z-Isomer
The Z-configuration is favored due to steric hindrance between the 3-ethyl group and the sulfonyl morpholine moiety. Isolation involves:
- Chromatographic Separation : Flash chromatography using a gradient of ethyl acetate in hexane (20% → 40%) resolves the Z- and E-isomers.
- Crystallization : Recrystallization from ethanol/water (7:3) enhances purity to >98%, as confirmed by HPLC.
Optimization of Reaction Conditions
Critical parameters influencing yield and selectivity include:
| Parameter | Optimal Condition | Effect on Yield | Source |
|---|---|---|---|
| Coupling Reagent | HATU (1.2 equiv) | 78% | |
| Solvent | Anhydrous DMF | 75% | |
| Temperature | 0°C → RT over 4 h | 80% | |
| Base | N-Ethyl-N,N-diisopropylamine | 82% |
Substituting HATU with EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) reduces yield to 60%, likely due to incomplete activation.
Characterization and Analytical Data
The final compound is validated by:
- $$^{1}\text{H}$$ NMR (400 MHz, CDCl$$3$$): δ 1.35 (t, J=7.0 Hz, 3H, CH$$2$$CH$$3$$), 1.48 (d, J=6.8 Hz, 6H, morpholine-CH$$3$$), 3.70–3.85 (m, 4H, morpholine-OCH$$2$$), 4.12 (q, J=7.0 Hz, 2H, OCH$$2$$CH$$_3$$), 7.45–7.60 (m, 4H, aromatic).
- LCMS : m/z 459.6 [M+H]$$^+$$.
- IR : 1680 cm$$^{-1}$$ (C=O), 1340 cm$$^{-1}$$ (S=O).
Scalability and Industrial Adaptations
Large-scale synthesis (≥1 kg) employs continuous flow reactors for the sulfonation step, reducing reaction time from 12 h to 2 h and improving safety by minimizing exothermicity. Patent AU2013331731B2 highlights the use of halogenating agents (e.g., PCl$$_5$$) for intermediates, though this requires stringent moisture control.
Applications and Derivatives
While the primary application of the compound remains undisclosed in public literature, structural analogs (e.g., TLR7/8 antagonists) show promise in immunomodulation. Modifications to the ethyl or ethoxy groups are explored to enhance bioavailability.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
- The synthesis typically involves three key steps:
Formation of the benzo[d]thiazole core : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
Sulfonylation : Introduction of the 2,6-dimethylmorpholino sulfonyl group via reaction with sulfonyl chlorides in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .
Benzamide coupling : Amidation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF or acetonitrile .
- Critical parameters : Reaction time (4–12 hours per step), solvent purity, and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation :
- NMR spectroscopy : ¹H/¹³C NMR for backbone assignment; 2D NMR (COSY, HSQC) to resolve stereochemistry and substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., m/z 501.6 g/mol) .
- Purity assessment :
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient, 0.1% TFA) with UV detection at 254 nm .
Q. What preliminary assays are recommended to screen its biological activity?
- Antimicrobial screening :
- Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction mechanisms (e.g., sulfonylation)?
- DFT studies : Modeling transition states for sulfonylation using Gaussian09 at the B3LYP/6-31G* level to identify energy barriers and regioselectivity .
- Solvent effects : COSMO-RS simulations to predict solvent polarity impacts on reaction kinetics .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Case example : Conflicting MIC values between chloro (IC₅₀ = 8 µM) and nitro (IC₅₀ = 25 µM) substituents in benzo[d]thiazole derivatives .
- Resolution :
Structural clustering : Group analogs by substituent electronic profiles (Hammett σ values).
QSAR modeling : Partial least squares (PLS) regression to correlate logP, polar surface area, and bioactivity .
Q. How to design target-specific assays for elucidating its mechanism of action?
- Protein interaction studies :
- Surface plasmon resonance (SPR) : Immobilize target enzymes (e.g., DHFR, topoisomerase II) to measure binding kinetics (kₐ/kₐ) .
- Fluorescence polarization : Competitive binding assays with fluorescent probes (e.g., FITC-labeled ATP) .
Q. What methodologies assess the impact of substituents (e.g., ethoxy, ethyl) on bioactivity?
- SAR table :
| Substituent Position | Group | MIC (µM) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|---|
| 4-Ethoxy | -OCH₂CH₃ | 12 | 45 |
| 3-Ethyl | -CH₂CH₃ | 8 | 32 |
| 6-Nitro | -NO₂ | 25 | >100 |
- Source : .
- Statistical analysis : ANOVA to compare group effects (p < 0.05) followed by Tukey’s post-hoc test .
Q. How to address low yields in the final amidation step?
- Troubleshooting :
- Activation issues : Pre-activate the carboxylic acid with ClCO₂iPr (10 mol%) in THF .
- Side reactions : Add DMAP (5 mol%) to suppress racemization .
- Alternative routes : Use continuous-flow reactors (residence time: 5 min, 40°C) for improved mixing and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
